4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide
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Overview
Description
4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Pyridine Ring: The thiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Attachment of the Phenylthio Group: The phenylthio group is introduced via a thiolation reaction, where a phenylthiol is reacted with the intermediate compound.
Formation of the Butanamide Moiety: Finally, the butanamide group is introduced through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide bond using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced amide derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biochemical pathways involving thiazole and pyridine derivatives.
Mechanism of Action
The mechanism of action of 4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyridine rings could facilitate binding to biological targets, while the phenylthio group might enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-4-yl)thiazol-2-amine: Known for its use as a corrosion inhibitor.
2-amino-4-methyl-thiazole: Studied for its corrosion inhibition properties.
Chromenopyridine derivatives: Known for their excellent corrosion inhibition in acidic solutions.
Uniqueness
4-(phenylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)butanamide stands out due to the combination of its functional groups, which confer unique chemical and physical properties. The presence of the phenylthio group, in particular, differentiates it from other thiazole and pyridine derivatives, potentially offering distinct biological and material science applications.
Properties
IUPAC Name |
4-phenylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c22-17(7-4-12-23-15-5-2-1-3-6-15)21-18-20-16(13-24-18)14-8-10-19-11-9-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIWRVGDNPYVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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